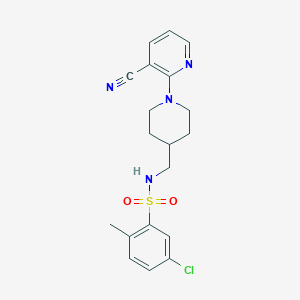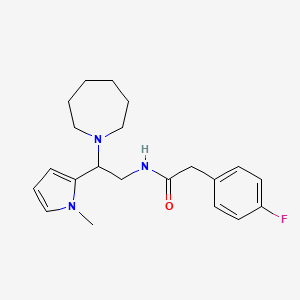
N-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2-(4-fluorophenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of related N-[2-(1-pyrrolidinyl)ethyl]acetamides and their analogues has been explored in depth, demonstrating a process that involves variations in N-acyl, N-alkyl, and amino functions to optimize biological activity as opioid kappa agonists. This includes racemic or chiral amino acids to introduce different alkyl and aryl substituents at specific positions of the ethyl linking moiety, leading to a series of potent compounds (Barlow et al., 1991).
Molecular Structure Analysis
The molecular structure and docking analysis of similar compounds have been conducted to evaluate their anticancer activity, providing insight into the structural requirements for biological efficacy. These analyses, including crystallography and spectroscopic techniques, help in understanding the interaction of these compounds with biological targets (Sharma et al., 2018).
Chemical Reactions and Properties
Research on N-halogeno compounds, specifically perfluoro-[N-fluoro-N-(4-pyridyl)acetamide], illustrates the chemical reactivity and potential applications of such compounds in electrophilic fluorination, showcasing their versatility in synthetic chemistry (Banks et al., 1996).
Physical Properties Analysis
While specific data on the physical properties of the exact compound were not found, closely related research emphasizes the importance of crystalline forms, solubility, and stability in determining the pharmaceutical applications of similar compounds (Norman, 2013).
Chemical Properties Analysis
The chemical properties of related compounds, including their synthesis, functional group transformations, and interactions with biological receptors, highlight the intricate balance between structural modifications and biological activity. This is particularly evident in the development of compounds with specific receptor selectivity and therapeutic potential (Watanuki et al., 2012).
科学研究应用
Comparative Metabolism of Chloroacetamide Herbicides
This study examines the metabolism of various chloroacetamide herbicides in human and rat liver microsomes. While it focuses on herbicides like acetochlor, it provides insights into the metabolic pathways involving compounds with acetamide groups, which could be relevant to understanding the metabolism of N-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2-(4-fluorophenyl)acetamide (Coleman et al., 2000).
Chemosensors for Zn2+ Monitoring
This research presents a chemosensor capable of detecting Zn2+ concentrations in living cells and aqueous solutions. While the focus is on a different compound, the principles of fluorescence enhancement and detection limits might be applicable to studies involving N-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2-(4-fluorophenyl)acetamide, particularly in the context of biological sensing or imaging (Park et al., 2015).
Kappa-Opioid Agonists Development
This paper discusses the synthesis and biological evaluation of N-[2-(1-pyrrolidinyl)ethyl]acetamides as opioid kappa agonists. Although the compound is not directly related, the methodologies and evaluations could offer insights into the potential pharmacological applications of N-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2-(4-fluorophenyl)acetamide in developing new therapeutic agents (Barlow et al., 1991).
Antiallergic Agents Research
This study introduces N-(pyridin-4-yl)-(indol-3-yl)acetamides as novel antiallergic compounds. The exploration of structure-activity relationships and the potency of these compounds in inhibiting histamine release could be relevant when considering the therapeutic potential of N-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2-(4-fluorophenyl)acetamide in allergy treatment or immunomodulation contexts (Menciu et al., 1999).
安全和危害
This would involve studying the toxicity of the compound, its handling and storage conditions, and the precautions to be taken while working with it.
未来方向
This would involve discussing potential future research directions or applications of the compound based on its properties and activities.
属性
IUPAC Name |
N-[2-(azepan-1-yl)-2-(1-methylpyrrol-2-yl)ethyl]-2-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28FN3O/c1-24-12-6-7-19(24)20(25-13-4-2-3-5-14-25)16-23-21(26)15-17-8-10-18(22)11-9-17/h6-12,20H,2-5,13-16H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDUBIFJAGQZWOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)CC2=CC=C(C=C2)F)N3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2-(4-fluorophenyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

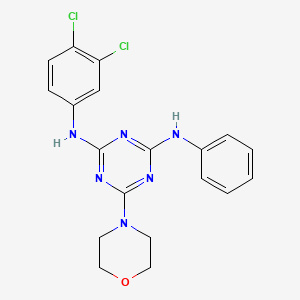
![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methylmethanesulfonamide](/img/structure/B2488958.png)
![N-[(4-methoxyphenyl)methyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide](/img/no-structure.png)
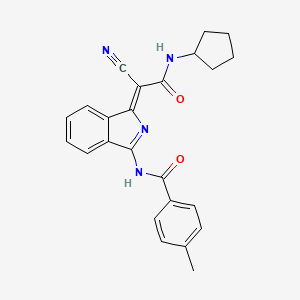
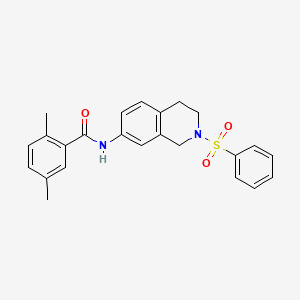
![2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2488966.png)
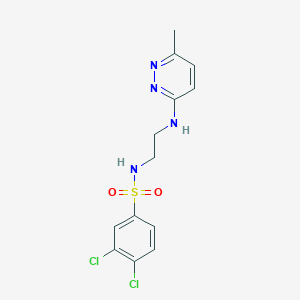
![Methyl 4-(4-(imidazo[1,2-a]pyridin-3-ylmethyl)piperazine-1-carbonyl)benzoate](/img/structure/B2488970.png)
![Ethyl 2-{[2-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}propanoate](/img/structure/B2488971.png)
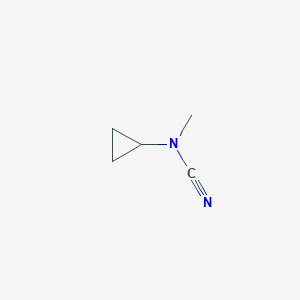
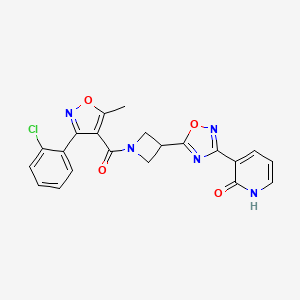
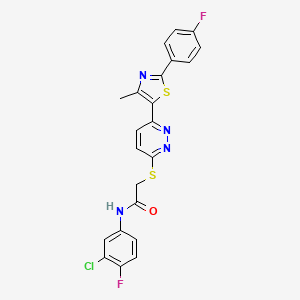
![Tert-butyl 2-(8-oxa-5-azaspiro[3.5]nonan-7-yl)acetate](/img/structure/B2488975.png)
